Azido-PEG1-methylamine
Description
Significance of Bifunctional Linkers in Modern Chemical Synthesis and Design
Bifunctional linkers are molecules that possess two distinct reactive groups, allowing them to covalently connect two different molecules or substrates. highforceresearch.comnih.gov This capability has proven to be an invaluable tool in a multitude of biomedical applications. highforceresearch.com The design of these linkers, including their length, polarity, and rigidity, is crucial as it can significantly influence the formation and stability of the resulting complex, as well as its pharmacokinetic properties. enamine.net
These linkers are fundamental in methodologies such as the PEGylation of proteins and peptides to enhance their stability in the body, the conjugation of peptide vectors to improve drug permeability into cells, and the attachment of imaging labels to biomolecules for new diagnostic tools. highforceresearch.com They are particularly instrumental in the development of innovative therapeutic strategies like Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to bring a target protein and an E3 ligase into proximity to induce the degradation of the target protein. bldpharm.com The ability to connect two different protein-binding entities through a linker of appropriate length is a cornerstone of this and other modern therapeutic approaches. nih.gov
Overview of Polyethylene (B3416737) Glycol (PEG) Architectures in Advanced Functional Molecules
Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) glycol units. ekb.eglabinsights.nl Its properties, including non-toxicity, non-immunogenicity, and high water solubility, make it exceptionally useful in a wide range of biological, chemical, and pharmaceutical applications. labinsights.nlthermofisher.com The covalent attachment of PEG chains to molecules, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and therapeutic efficacy of drugs. ekb.eg
PEGylation can enhance the water solubility of poorly soluble compounds, prevent aggregation, and provide a steric shield that reduces interactions with the mononuclear phagocyte system, thereby decreasing blood clearance and immunogenicity. ekb.egthermofisher.com PEGs are available in various architectures, including linear, branched, and multi-arm forms, and can be functionalized with reactive groups at their ends. labinsights.nl This versatility allows for the creation of homo- or heterobifunctional PEG derivatives that serve as crosslinking agents or spacers, further expanding their utility in drug delivery, tissue engineering, and surface functionalization. biochempeg.com
Fundamental Role of Azido-PEG1-methylamine as a Heterobifunctional Building Block
This compound is a prime example of a heterobifunctional PEG derivative, featuring an azide (B81097) (-N₃) group at one end and a methylamine (B109427) (-CH₃NH) group at the other, connected by a single polyethylene glycol unit. cymitquimica.comcymitquimica.com This specific architecture makes it an invaluable building block in bioconjugation and chemical synthesis. cymitquimica.com
The key to its utility lies in the distinct reactivity of its two functional groups. The azide group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. lumiprobe.comorganic-chemistry.org Specifically, the azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form a stable triazole linkage. organic-chemistry.orgbroadpharm.com This reaction is highly efficient, biocompatible, and proceeds under mild conditions, making it ideal for modifying sensitive biomolecules. lumiprobe.combroadpharm.com
Simultaneously, the primary methylamine group offers a different mode of conjugation. It can react with various electrophiles, most notably carboxylic acids and activated esters (like NHS esters), to form stable amide bonds. cymitquimica.comhodoodo.com This dual reactivity allows for a sequential and controlled approach to linking different molecular entities. For instance, a therapeutic agent can be attached to the methylamine group, while the azide group remains available for subsequent conjugation to a targeting molecule via click chemistry. This strategic, stepwise approach is crucial in the design of complex systems like targeted drug delivery vehicles and antibody-drug conjugates (ADCs). smolecule.comcreative-biolabs.com
The PEG component of this compound further enhances its utility by increasing the solubility and biocompatibility of the resulting conjugates. cymitquimica.comhodoodo.com
Detailed Research Findings
The unique properties of this compound's functional groups have been extensively studied and applied in various research contexts.
The azide moiety is particularly valued for its role in click chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction offers a significant rate acceleration compared to the uncatalyzed version and is insensitive to a wide pH range (4 to 12) and aqueous conditions. organic-chemistry.org This makes it a robust tool for bioconjugation. lumiprobe.comsigmaaldrich.com More recently, copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), have been developed to avoid potential cytotoxicity from copper catalysts, further expanding the applications of azide-containing linkers in living systems. nih.govmedchemexpress.com
The methylamine group, as a primary amine, is a versatile nucleophile. It readily reacts with electrophilic groups like N-hydroxysuccinimide (NHS) esters to form stable amide bonds. thermofisher.com While NHS esters are a common choice for amine modification, their hydrolysis in aqueous solutions is a factor to consider. nih.gov The reactivity of amines is also pH-dependent; at near-physiological pH, the N-terminal α-amino group of a protein is generally more nucleophilic than the ε-amino group of a lysine (B10760008) side chain. nih.gov This difference can be exploited for site-selective modifications. The methylamine in this compound provides a reliable handle for conjugation to a wide array of molecules containing carboxylic acids or their activated derivatives. hodoodo.comdcchemicals.com
The combination of these two orthogonal reactive groups on a PEG scaffold allows for the precise construction of complex biomolecular architectures. For example, researchers have utilized azido-PEG linkers to immobilize biomolecules onto surfaces for applications in biosensors and affinity chromatography. smolecule.com In one study, an azido-PEG-silane was used to functionalize magnetic nanoparticles, which were then conjugated to folic acid via a click reaction, demonstrating a strategy for creating targeted nanocarriers. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-azidoethoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O/c1-7-2-4-10-5-3-8-9-6/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMPMTBZYHVFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Pathways of Azido Peg1 Methylamine
Established Synthetic Routes for Azido-PEG1-methylamine Production
The synthesis of this compound is a multi-step process that involves the careful construction of the PEG backbone followed by the sequential introduction of the desired functional groups.
Synthesis of Polyethylene (B3416737) Glycol (PEG) Backbones and Functionalization
The foundation of this compound is the polyethylene glycol (PEG) chain. The synthesis of PEG backbones is typically achieved through the ring-opening polymerization of ethylene (B1197577) oxide. alfa-chemistry.com This method allows for precise control over the molecular weight and the nature of the terminal groups. For short-chain derivatives like PEG1, the process can be initiated with a suitable alcohol, such as allyl alcohol, to produce an α-allyl-ω-hydroxyl PEG. acs.org This initial functionalization is critical as it provides a reactive handle for subsequent modifications. The hydroxyl end can then be further modified to introduce other functionalities. acs.org
Introduction of Azido (B1232118) Moieties via Mesylate Formation and Sodium Azide (B81097) Treatment
A common and efficient method for introducing the azide group onto a PEG backbone involves a two-step process. First, the terminal hydroxyl group of the PEG chain is converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride. Following the formation of the mesylate intermediate, treatment with sodium azide (NaN3) leads to a nucleophilic substitution reaction, replacing the mesylate group with the azido moiety. mdpi.com This synthetic route is widely employed for the preparation of various azido-terminated PEG derivatives. acs.orgmdpi.com
Table 1: Key Reagents in Azide Introduction
| Reagent | Formula | Role |
|---|---|---|
| Methanesulfonyl chloride | CH3SO2Cl | Converts hydroxyl to mesylate |
| Sodium azide | NaN3 | Azide source for substitution |
| Triethylamine | (C2H5)3N | Base |
| Dichloromethane | CH2Cl2 | Solvent |
Integration of Methylamine (B109427) Functionality
The final step in the synthesis of this compound is the introduction of the methylamine group. This can be achieved through various methods depending on the starting material. If the synthesis begins with an α-allyl-ω-azido PEG, the allyl group can be converted to a primary amine through a radical addition of a thiol compound followed by amination. acs.org Alternatively, if a PEG derivative with a terminal leaving group is used, direct reaction with methylamine can install the desired functionality. smolecule.com The methylamine group is reactive towards carboxylic acids, activated NHS esters, and carbonyl compounds, enabling a range of subsequent conjugation reactions. dcchemicals.com
Chemo-selective Synthesis Strategies and Purification Techniques
The synthesis of heterobifunctional molecules like this compound requires careful control to ensure the selective reaction of one functional group without affecting the other. Chemo-selective strategies are crucial for achieving high yields and purity. For instance, the use of protecting groups can temporarily mask one functional group while the other is being modified.
Purification of the final product and intermediates is essential to remove unreacted reagents, byproducts, and homobifunctional impurities. Several chromatographic techniques are employed for the purification of PEG derivatives. nih.gov
Size Exclusion Chromatography (SEC): This technique is effective for separating PEGylated molecules based on their hydrodynamic radius, efficiently removing low molecular weight impurities.
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge and is particularly useful for purifying PEGylated proteins and isomers.
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a complementary technique to IEX.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the purification of synthetic polymers and can provide high-resolution separation.
Polystyrene-Divinylbenzene Beads: Chromatography using polystyrene-divinylbenzene beads with ethanol/water as the eluent has been shown to be an effective method for the preparative purification of PEG derivatives, achieving high purity. nih.govresearchgate.net
Advanced Derivatization of this compound
The versatility of this compound lies in the distinct reactivity of its terminal functional groups, which can be further tailored for specific applications.
Tailoring the Azide Functional Group for Specific Reactivity
The azide group is a versatile functional handle primarily known for its participation in "click chemistry" reactions. precisepeg.com These reactions are highly efficient, selective, and proceed under mild conditions, making them ideal for bioconjugation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole. medchemexpress.commedchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper catalysis is undesirable (e.g., in living systems), the azide can react with strained cyclooctynes, such as DBCO or BCN, without the need for a metal catalyst. medchemexpress.commedchemexpress.com
Staudinger Ligation: The azide group can also react with phosphine (B1218219) derivatives in a Staudinger ligation to form an amide bond, providing another route for conjugation. precisepeg.com
Reduction to an Amine: The azide group can be reduced to a primary amine using various reducing agents, effectively converting the heterobifunctional linker into a homobifunctional diamine linker if desired. precisepeg.com
Table 2: Common Reactions of the Azide Group
| Reaction | Reactant | Product | Catalyst |
|---|---|---|---|
| CuAAC | Alkyne | 1,2,3-Triazole | Copper(I) |
| SPAAC | Strained Alkyne (e.g., DBCO) | Triazole | None |
| Staudinger Ligation | Phosphine | Amide | None |
Table 3: List of Compounds
| Compound Name | |
|---|---|
| This compound | |
| Polyethylene Glycol (PEG) | |
| Ethylene oxide | |
| Allyl alcohol | |
| Methanesulfonyl chloride | |
| Sodium azide | |
| Methylamine | |
| Azido-PEG-NH2 | |
| Azido-PEG-COOH | |
| DBCO |
Modifications of the Methylamine Group for Diverse Conjugation Applications
The primary methylamine (-CH₂NH₂) group of this compound serves as a versatile nucleophilic handle for a wide array of conjugation strategies. Its reactivity allows for the stable attachment of this heterobifunctional linker to various molecules, including proteins, peptides, and surfaces, while preserving the azide group for subsequent "click chemistry" reactions. polysciences.comsmolecule.com The most common modifications involve forming stable covalent bonds with electrophilic functional groups. dcchemicals.com
Key reactions targeting the methylamine group include:
Amide Bond Formation: The methylamine can react with carboxylic acids (-COOH) or their activated derivatives, such as N-Hydroxysuccinimide (NHS) esters, to form a highly stable amide bond. biochempeg.combroadpharm.com This is one of the most prevalent methods for labeling biomolecules, like the lysine (B10760008) residues in proteins. biochempeg.comrsc.org The reaction with NHS esters is efficient and proceeds under mild pH conditions (typically pH 7-9). biochempeg.com Direct reaction with carboxylic acids requires the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxyl group. biochempeg.combroadpharm.com
Reductive Amination: The methylamine group can undergo reductive amination with molecules containing aldehydes or ketones. dcchemicals.comgoogle.com This two-step process first involves the formation of a Schiff base intermediate, which is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. biochempeg.comacs.org This method is particularly useful for N-terminal modification of proteins or for conjugating to carbohydrate moieties that have been oxidized to generate aldehydes. biochempeg.com
Thiourea (B124793) Formation: Reaction with isothiocyanates (-NCS) results in the formation of a stable thiourea linkage. biochempeg.com This reaction is also highly efficient and proceeds readily with the primary amine.
Carbamate (B1207046) Formation: Amine-reactive linkers, such as those functionalized with p-nitrophenyl carbonate (PNPC), can react with the methylamine group to yield stable carbamate bonds under mild conditions. nih.gov
These derivatization strategies significantly expand the utility of this compound, enabling its integration into complex, multi-step bioconjugation schemes. nih.gov The orthogonality of the amine and azide chemistries is crucial; the conditions used to modify the methylamine group are selected to be compatible with the azide, ensuring its availability for subsequent cycloaddition reactions. nih.govbroadpharm.com
Table 1: Common Conjugation Reactions for the Methylamine Group
| Reactant Functional Group | Reagent/Condition | Resulting Covalent Bond | Typical Application |
|---|---|---|---|
| Carboxylic Acid | EDC or DCC | Amide | Protein/peptide labeling broadpharm.com |
| NHS Ester | Mildly basic pH (7-9) | Amide | Labeling primary amines on biomolecules biochempeg.com |
| Aldehyde/Ketone | Reductive agent (e.g., NaBH₃CN) | Secondary Amine | N-terminal protein modification, carbohydrate conjugation biochempeg.comacs.org |
| Isothiocyanate | - | Thiourea | Fluorophore/biomolecule labeling biochempeg.com |
| p-Nitrophenyl Carbonate | Mild basic conditions | Carbamate | Peptide or antibody conjugation nih.gov |
Scalability and Efficiency Considerations in this compound Synthesis
The synthesis of monodisperse, heterobifunctional PEG linkers like this compound on a large scale presents distinct challenges compared to laboratory-scale preparation. nih.govacs.org Efficiency is paramount, focusing on maximizing yield, minimizing reaction steps, and ensuring high purity of the final product.
A common synthetic route involves starting with a di-functionalized short PEG chain, such as one with two terminal hydroxyl groups. The synthesis then proceeds through a multi-step process that may include:
Monofunctionalization of a symmetric starting material, which can be challenging to control and often leads to a statistical mixture of mono-substituted, di-substituted, and unreacted material.
Conversion of the terminal hydroxyl group(s) to a better leaving group, such as a mesylate or tosylate. nih.gov
Nucleophilic substitution with sodium azide to introduce the azide functionality. smolecule.comnih.gov
Conversion of the other terminus to a protected amine, followed by deprotection. A common method is the Gabriel synthesis, which involves reaction with potassium phthalimide (B116566) followed by hydrazinolysis. nih.gov
Key considerations for scalability and efficiency include:
Purification Challenges: A significant bottleneck in the synthesis of short, monodisperse PEG linkers is the need for extensive purification, often involving multiple column chromatography steps to separate the desired product from byproducts and starting materials. nih.gov This process is both time-consuming and expensive, impeding cost-effective, large-scale production. nih.govrsc.org For very short PEGs, separating species of slightly different lengths or functionalities is particularly difficult. nih.gov
Ultimately, the scalable synthesis of this compound requires a careful balance of starting material cost, reaction efficiency, and the complexity and expense of purification. acs.orgpharmtech.com
Reaction Mechanisms and Chemoselectivity of Azido Peg1 Methylamine
Azide (B81097) Reactivity in Click Chemistry Paradigms
The azide functional group (–N₃) of Azido-PEG1-methylamine is a cornerstone of its utility, primarily through its participation in bioorthogonal "click chemistry" reactions. smolecule.comnih.gov These reactions are prized for their high efficiency, selectivity, and biocompatibility. The most prominent of these are the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and the Staudinger Ligation. nih.gov
The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that unites azides and terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgwikipedia.orgnih.gov This reaction proceeds at a vastly accelerated rate—10⁷ to 10⁸ times faster than the uncatalyzed version—and can be conducted under mild, aqueous conditions across a broad pH range (4 to 12). organic-chemistry.org
The catalytic cycle of CuAAC is initiated by the in situ reduction of a Cu(II) salt, such as copper(II) sulfate, to the active Cu(I) species, often facilitated by a reducing agent like sodium ascorbate. wikipedia.orgbeilstein-journals.org The Cu(I) catalyst then coordinates with the terminal alkyne to form a copper-acetylide intermediate. wikipedia.orgnih.gov This step is crucial as it lowers the pKa of the alkyne's terminal proton, facilitating its removal. wikipedia.org The azide then reacts with the copper-acetylide complex. Mechanistic studies suggest a dinuclear pathway where one copper atom binds the acetylide and a second copper atom activates the azide. wikipedia.orgnih.gov This is followed by a cyclization step and subsequent protonation to yield the stable triazole product and regenerate the Cu(I) catalyst. wikipedia.org The use of ligands like tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can stabilize the Cu(I) oxidation state and further accelerate the reaction. beilstein-journals.orgbldpharm.com
The key steps in the CuAAC mechanism are:
In situ reduction of Cu(II) to Cu(I).
Formation of a Cu(I)-acetylide complex.
Coordination and activation of the azide by a second Cu(I) ion.
Cycloaddition to form a six-membered copper-triazolide intermediate. organic-chemistry.org
Protonolysis to release the triazole product and regenerate the catalyst.
| Step | Description | Key Intermediates |
| 1. Catalyst Activation | Reduction of Cu(II) to the catalytically active Cu(I) state. | Cu(I) ion |
| 2. Alkyne Activation | Coordination of Cu(I) with a terminal alkyne. | Copper-acetylide complex |
| 3. Azide Coordination | The azide coordinates to a copper center. | Copper-azide complex |
| 4. Cyclization | Formation of the triazole ring through a copper-containing intermediate. | Copper-triazolide |
| 5. Product Release | Protonation releases the 1,4-disubstituted triazole product. | Triazole product, Cu(I) catalyst |
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.govbiochempeg.comwikipedia.org This reaction harnesses the ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), to drive the cycloaddition with azides without the need for a metal catalyst. bldpharm.commedchemexpress.com The high degree of ring strain in these molecules is released upon the formation of the more stable triazole ring. glenresearch.com
The reaction mechanism is a concerted [3+2] cycloaddition. researchgate.net The azide group of a molecule like this compound reacts directly with the strained alkyne of DBCO or BCN. medchemexpress.com This reaction is highly bioorthogonal, proceeding rapidly at physiological temperatures and pH without interfering with native biological processes. nih.govbroadpharm.com
Dibenzocyclooctyne (DBCO): DBCO is a widely used cyclooctyne (B158145) in SPAAC due to its high reactivity with azides, which is a result of significant ring strain. bldpharm.combroadpharm.com It reacts specifically with azides to form a stable triazole linkage. broadpharm.com
Bicyclo[6.1.0]nonyne (BCN): BCN is another effective strained alkyne for SPAAC. While its reaction rate with azides is somewhat slower than that of DBCO, BCN offers advantages such as smaller size and lower lipophilicity. bldpharm.com
The choice between DBCO and BCN often depends on the specific application, balancing the need for rapid kinetics with considerations of size and hydrophobicity. bldpharm.comnih.gov
| Cyclooctyne | Key Features | Typical Applications |
| DBCO | High reactivity, significant ring strain. bldpharm.combroadpharm.com | Live cell imaging, bioconjugation where speed is critical. nih.gov |
| BCN | Smaller size, lower lipophilicity, simpler synthesis. bldpharm.com | Applications where steric hindrance or hydrophobicity is a concern. bldpharm.com |
The Staudinger ligation is another important bioorthogonal reaction for azides that predates the widespread use of click chemistry. nih.govwikipedia.org This reaction occurs between an azide and a triarylphosphine, such as triphenylphosphine, that is engineered with an ester trap. wikipedia.orgnih.gov
The mechanism begins with the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide to form a phosphazide. This intermediate then loses dinitrogen gas (N₂) to form an aza-ylide. wikipedia.org In the classic Staudinger reaction, this aza-ylide would be hydrolyzed to a primary amine and a phosphine oxide. wikipedia.org However, in the Staudinger ligation, an intramolecular trap (typically an ester group) positioned on one of the phosphine's aryl rings intercepts the aza-ylide. This leads to an intramolecular cyclization and subsequent hydrolysis to form a stable amide bond, covalently linking the two molecules. nih.gov
While generally slower than CuAAC and SPAAC, the Staudinger ligation is highly selective and does not require a metal catalyst, making it suitable for certain biological applications where the introduction of strained alkynes might be problematic. nih.govacs.org
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyclooctynes (e.g., DBCO, BCN)
Methylamine (B109427) Reactivity in Amine-Coupling Chemistry
The primary methylamine group (–CH₂NH₂) on this compound provides a second, distinct reactive handle. cymitquimica.comsmolecule.com This amine group participates in well-established amine-coupling reactions, allowing for the formation of stable covalent bonds with a variety of electrophilic partners. dcchemicals.comhodoodo.com
One of the most common reactions involving the methylamine group is the formation of a stable amide bond. acs.orgnih.gov This can be achieved by reacting this compound with molecules containing carboxylic acids or, more efficiently, with activated esters like N-hydroxysuccinimide (NHS) esters. cymitquimica.comdcchemicals.com
Direct reaction with a carboxylic acid to form an amide is often difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are typically used. dcchemicals.comlibretexts.org These reagents activate the carboxylic acid by converting its hydroxyl group into a better leaving group, which is then readily displaced by the nucleophilic attack of the methylamine. libretexts.org
A more direct and common approach is the use of NHS esters. broadpharm.com The NHS ester is a highly reactive species that readily undergoes nucleophilic acyl substitution with the primary amine of this compound to form a stable amide linkage, releasing NHS as a byproduct. cymitquimica.com This reaction is efficient and proceeds under mild conditions. medkoo.com
The methylamine group of this compound can also react with carbonyl compounds, specifically aldehydes and ketones, through a process called reductive amination. dcchemicals.comorganic-chemistry.org This two-step, one-pot reaction first involves the formation of an imine intermediate (a Schiff base) through the nucleophilic attack of the amine on the carbonyl carbon, followed by the loss of a water molecule. chemistrysteps.com
Due to the reversibility of imine formation, a reducing agent is added to the reaction mixture to reduce the C=N double bond of the imine to a stable C-N single bond, thus forming a secondary amine. chemistrysteps.commasterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they are selective for the imine and will not readily reduce the starting aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com This method provides a versatile way to form stable carbon-nitrogen bonds. organic-chemistry.orgnih.gov
Amide Bond Formation with Carboxylic Acids and Activated Esters (e.g., NHS Esters)
Orthogonality of Azide and Methylamine Functionalities for Sequential Bioconjugation
The azide (-N₃) and methylamine (-NHCH₃) groups of this compound are considered "orthogonal," meaning they react through independent, non-interfering chemical pathways. This chemoselectivity is fundamental to its role in sequential bioconjugation. One functional group can be reacted to completion with its specific partner, and the resulting conjugate can be purified before initiating the reaction of the second functional group with a different partner.
The primary amine of the methylamine group is a nucleophile that readily reacts with electrophilic functional groups. libretexts.org Common reactions include acylation with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of a coupling agent like a carbodiimide. nih.govthermofisher.com This forms a stable amide bond. libretexts.org These reactions are typically performed in aqueous buffers at a pH range of 7 to 9. nih.gov
Conversely, the azide group is largely unreactive towards the electrophiles that target the amine. Its reactivity is directed towards specific partners in bioorthogonal "click chemistry" reactions. adcreviews.com The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a highly stable 1,4-disubstituted triazole ring. mdpi.com Alternatively, in copper-free variants like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the azide reacts with a strained alkyne (e.g., DBCO or BCN) to form the triazole linkage without the need for a cytotoxic copper catalyst. units.it
This orthogonal reactivity allows for a controlled, two-step conjugation strategy. For example, a therapeutic agent containing a carboxylic acid can first be coupled to the methylamine terminus of this compound. After this amide bond formation, the resulting molecule, which now bears a terminal azide, can be "clicked" onto a targeting moiety (like an antibody or aptamer) that has been functionalized with an alkyne. This sequential approach ensures the precise assembly of complex architectures, such as Antibody-Drug Conjugates (ADCs) or PROTACs. researchgate.net
Table 1: Orthogonal Reaction Schemes for this compound
| Functional Group | Reaction Partner | Coupling Chemistry | Resulting Linkage |
| Methylamine (-NHCH₃) | Carboxylic Acid (+ EDC/NHS) | Amide Coupling | Amide |
| NHS Ester | Acylation | Amide | |
| Azide (-N₃) | Terminal Alkyne (+ Cu(I)) | CuAAC Click Chemistry | 1,4-Triazole |
| Strained Alkyne (e.g., DBCO) | SPAAC Click Chemistry | Triazole |
Kinetic and Thermodynamic Studies of this compound Reactions
While detailed kinetic and thermodynamic studies published specifically for the this compound compound are scarce, extensive data exists for its constituent reactive moieties. These studies provide a strong basis for understanding the reaction energetics and rates.
The thermodynamics of amine acylation have been investigated computationally. The reaction of methylamine (modeling the amine terminus) with acetic anhydride (B1165640) (a model acylating agent) is thermodynamically favorable, with a calculated gas-phase reaction energy (ΔE) of approximately -74 to -88 kJ/mol, depending on the level of theory used. mdpi.com This indicates a strong driving force for amide bond formation. The kinetics of amine reactions, particularly with NHS esters, are pH-dependent. The half-life of an NHS ester can be several hours at pH 7 but can decrease to minutes at pH 8.6, demonstrating that the rate of reaction with amines increases at a more alkaline pH. thermofisher.com
The azide-alkyne cycloaddition is also a thermodynamically favorable process, with the heat of reaction typically falling within the range of -210 to -270 kJ/mol. mdpi.com The kinetics, however, depend significantly on the chosen methodology. Thermal, uncatalyzed cycloadditions have high activation barriers and are slow. researchgate.net In contrast, computational studies using Density Functional Theory (DFT) show that the Cu(I)-catalyzed reaction (CuAAC) proceeds via a much lower activation barrier. For the reaction between benzyl (B1604629) azide and phenylacetylene, the calculated energy barrier is approximately 10.1 kcal/mol (42.3 kJ/mol). rsc.org For strain-promoted reactions (SPAAC), the rate is highly dependent on the structure of the strained alkyne and the electronic properties of the azide. Second-order rate constants for SPAAC reactions can range from approximately 0.3 M⁻¹s⁻¹ to over 1.0 M⁻¹s⁻¹, with factors like buffer composition and pH influencing the rate. researchgate.net
Table 2: Representative Kinetic and Thermodynamic Data for Constituent Reactions
| Reaction Type | Model System | Parameter | Value | Source |
| Amine Acylation | Methylamine + Acetic Anhydride | Reaction Energy (ΔE, gas phase) | -74.48 kJ/mol | mdpi.com |
| CuAAC | Benzyl Azide + Phenylacetylene | Activation Energy (DFT calc.) | 10.1 kcal/mol | rsc.org |
| Thermal Cycloaddition | α-azide-ω-alkyne Polymerization | Activation Energy (Eₐ) | ~85 kJ/mol | mdpi.com |
| SPAAC | Azido-alanine + Sulfo-DBCO | Second-order rate constant (k) | 0.32 - 1.22 M⁻¹s⁻¹ | researchgate.net |
Computational Chemistry Approaches to Elucidating Reactivity Profiles
Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides powerful tools for understanding the reactivity of molecules like this compound at an atomic level.
DFT calculations are widely used to model the reaction mechanisms of both amine acylation and azide-alkyne cycloadditions. For the CuAAC reaction, DFT studies have been crucial in mapping out the complete catalytic cycle, comparing different proposed mechanisms, and explaining the high regioselectivity for the 1,4-disubstituted product. rsc.orgnih.gov These calculations can determine the geometries of transition states and intermediates, as well as their corresponding energy barriers, providing a theoretical basis for the observed reaction kinetics and outcomes. researchgate.netrsc.org Similarly, DFT has been used to predict the activation energy for strain-promoted cycloadditions, revealing how factors like ring strain and substituent effects influence reactivity. researchgate.netacs.org For the amine group, computational models can predict the thermodynamics of acylation reactions, helping to compare the favorability of reactions with different reagents. mdpi.com
Molecular dynamics (MD) simulations are used to study the conformational behavior and dynamics of PEG linkers and PEGylated molecules in solution. mdpi.comresearchgate.net For this compound, MD simulations can provide insight into how the short PEG spacer influences the accessibility of the terminal azide and methylamine groups. nih.gov These simulations can model the interaction of the linker with solvent molecules and nearby biomolecular surfaces, helping to predict how the linker's flexibility or collapse might impact conjugation efficiency. nih.gov By simulating the entire bioconjugate, MD can also predict how the polymer linker affects the structure, stability, and dynamics of the final product. acs.org
Table 3: Application of Computational Methods to this compound
| Computational Method | Studied Moiety | Key Insights Provided |
| Density Functional Theory (DFT) | Azide | Reaction mechanism, transition state energies, activation barriers, regioselectivity of cycloaddition. researchgate.netrsc.org |
| Methylamine | Reaction thermodynamics (e.g., ΔG, ΔH) of acylation. mdpi.com | |
| Molecular Dynamics (MD) | Full Linker & Conjugate | Conformational dynamics, solvent accessibility of functional groups, linker flexibility, stability of the final bioconjugate. mdpi.comnih.gov |
Applications of Azido Peg1 Methylamine in Bioconjugation and Chemical Biology
Design and Synthesis of Bioconjugates
The strategic application of Azido-PEG1-methylamine's orthogonal reactive ends enables the precise construction of bioconjugates, where biomolecules are linked to other molecules to impart new functions.
Site-specific modification of proteins and peptides is crucial for creating functional conjugates like antibody-drug conjugates (ADCs) or precisely labeled proteins for research. hodoodo.comdcchemicals.com this compound facilitates this by allowing a two-stage labeling strategy. First, the methylamine (B109427) group is used to attach the linker to a specific site on a protein or peptide, typically at the C-terminus carboxylic acid or at the side chain of an amino acid like aspartic or glutamic acid. dcchemicals.com This reaction forms a stable amide bond.
Once the protein is functionalized with the azide-PEG linker, the azide (B81097) group serves as a handle for the second-stage modification. nih.gov This bioorthogonal handle does not react with any of the natural functional groups found in proteins. sigmaaldrich.com Using a CuAAC reaction, an alkyne-containing molecule of interest—such as a therapeutic agent, a fluorescent dye, or a larger biomolecule—can be "clicked" onto the azide-functionalized protein with high efficiency and specificity. nih.govresearchgate.net This chelation-assisted method allows for the creation of well-defined bioconjugates where the location and stoichiometry of the modification are precisely controlled. nih.gov This approach is particularly useful in the development of ADCs, where precise drug-to-antibody ratios are critical. hodoodo.comdcchemicals.com
The functionalization of nucleic acids is essential for creating probes to study DNA and RNA functions, tracking, and isolation. d-nb.info Azide-modified nucleosides are key building blocks for this purpose. d-nb.info this compound can be used to introduce an azide handle onto an oligonucleotide. For instance, a nucleic acid sequence can be synthesized with a terminal modification that includes a carboxylic acid group. The methylamine end of the linker can then be coupled to this acid, tethering the azido-PEG unit to the oligonucleotide.
The resulting azide-functionalized nucleic acid is a versatile precursor for creating research probes. d-nb.infonih.gov Through a subsequent click reaction, various reporter molecules containing an alkyne group, such as fluorophores or affinity tags, can be attached. nih.gov This method provides a reliable way to label oligonucleotides site-specifically without interfering with their hybridization properties, making them suitable for applications in diagnostics and molecular biology research. d-nb.infonih.gov
This compound is also employed in the construction of biomimetic systems by functionalizing lipids and carbohydrates. smolecule.com Lipids containing a carboxylic acid head group can be conjugated to the methylamine group of the linker. These azide-functionalized lipids can then be incorporated into lipid bilayers to form liposomes or micelles. tdl.org The surface of these nanostructures is thus decorated with azide groups, which are available for click chemistry conjugation with alkyne-modified proteins, peptides, or targeting ligands. smolecule.com This approach is used to create targeted drug delivery systems where nanoparticles are guided to specific cells. smolecule.comgoogle.com
Similarly, carbohydrates can be chemically modified to present a reactive site, such as an aldehyde or a carboxylic acid. This compound can be attached to these sites, functionalizing the carbohydrate with an azide handle. This strategy has been used in metabolic labeling of cell-surface glycans, where azide-modified sugars are incorporated into cellular pathways and can then be detected or visualized by clicking them with fluorescent alkyne probes. researchgate.net
| Bioconjugate Class | Biomolecule Attached via Methylamine | Functional Molecule Attached via Azide-Alkyne Click | Example Application |
| Labeled Protein | Antibody or Enzyme | Fluorescent Dye or Biotin (B1667282) | Protein tracking in cells, Affinity purification. smolecule.comnih.gov |
| Nucleic Acid Probe | DNA or RNA Oligonucleotide | Fluorophore or Quencher | DNA sequencing, In-situ hybridization. d-nb.infonih.gov |
| Functionalized Liposome | Lipid (in a nanoparticle) | Targeting Peptide or Drug Molecule | Targeted drug delivery. smolecule.comtdl.org |
| Modified Carbohydrate | Cell-surface Glycan | Imaging Agent or Affinity Tag | Glycan engineering and visualization. researchgate.net |
An interactive data table showing examples of bioconjugates synthesized using this compound.
Functionalization of Nucleic Acids for Research Probes
Development of Advanced Chemical Probes and Biosensing Platforms
The unique properties of this compound make it a key component in the development of sophisticated tools for detecting and visualizing biological processes. smolecule.com
Fluorescent and affinity labeling are powerful techniques for visualizing and isolating biomolecules. This compound provides a straightforward method for creating custom labeling reagents. smolecule.com For fluorescent labeling, a biomolecule of interest is first conjugated to the linker's methylamine group. Subsequently, a fluorescent probe containing an alkyne moiety is attached via a click reaction. This two-step process allows researchers to label a wide array of biomolecules with a variety of fluorophores for applications in microscopy and flow cytometry. smolecule.com
For affinity labeling, a similar strategy is used, but an affinity tag like biotin is attached instead of a fluorophore. smolecule.com An alkyne-modified biotin can be clicked onto the azide-functionalized biomolecule. The resulting biotinylated biomolecule can then be used for affinity purification using streptavidin-coated beads or for detection in blotting applications. dcchemicals.com This methodology is highly specific and efficient, providing a reliable way to tag and study proteins and their interaction partners.
In molecular imaging, particularly Positron Emission Tomography (PET), probes must be labeled with short-lived radioisotopes. Click chemistry is an ideal method for the final step of radiolabeling because the reaction is fast and high-yielding. nih.govnih.gov this compound is used to prepare the non-radioactive precursors for these imaging agents.
In a typical workflow, a targeting molecule, such as a peptide that binds to a tumor-specific receptor, is conjugated to the methylamine end of the linker. nih.gov This creates a stable, azide-functionalized peptide precursor that can be synthesized, purified, and stored. For imaging, a prosthetic group containing an alkyne is separately synthesized and labeled with a radioisotope like Fluorine-18 (¹⁸F). nih.govnih.gov Just prior to use, the radiolabeled alkyne is "clicked" onto the azide-functionalized peptide precursor. nih.gov The PEG component of the linker can also improve the pharmacokinetic properties of the final imaging agent. cymitquimica.com This modular approach simplifies the synthesis of PET probes and is a key strategy in modern radiopharmaceutical chemistry. nih.gov
| Probe/Platform Component | Role of this compound | Examples of Attached Moieties | Research Area |
| Fluorescent Dyes | Links dye to a target biomolecule. | Fluorescein, Rhodamine, Cyanine Dyes | Cellular Imaging, Flow Cytometry. smolecule.com |
| Affinity Tags | Links tag to a target biomolecule. | Biotin, Desthiobiotin | Affinity Purification, Western Blotting. smolecule.comdcchemicals.com |
| PET Radioisotopes | Links a targeting peptide to a radiolabeled prosthetic group. | Fluorine-18 (¹⁸F), Copper-64 (⁶⁴Cu) | In vivo Tumor Imaging, Diagnostics. nih.govnih.gov |
| Biosensor Surfaces | Immobilizes capture biomolecules onto a surface. | Antibodies, Aptamers | Diagnostics, Biomarker Detection. smolecule.com |
An interactive data table detailing components used with this compound for developing advanced probes and biosensors.
Fluorescent and Affinity Labeling Methodologies
Strategies for Biomolecule Immobilization on Solid Supports and Surfaces
A key application of this compound is the immobilization of biomolecules onto solid supports. smolecule.com This process is fundamental for the development of various biotechnological and diagnostic tools. The linker's bifunctional nature allows for a two-step conjugation strategy. First, the methylamine group is used to covalently attach the linker to a functionalized solid surface. Subsequently, a biomolecule that has been modified to contain an alkyne group can be "clicked" onto the surface-bound azide via an azide-alkyne cycloaddition reaction. smolecule.com
The immobilization of proteins, peptides, nucleic acids, and other biomolecules onto solid-phase supports like beads (e.g., agarose, magnetic), gels (e.g., polyacrylamide), and microarrays is crucial for applications such as affinity chromatography, solid-phase peptide synthesis, and high-throughput screening. smolecule.comacs.org this compound facilitates this by providing a reliable method for creating a reactive surface.
The general procedure involves activating the surface of the support material (if not already functionalized) to present groups like carboxylic acids or N-hydroxysuccinimide (NHS) esters. The methylamine end of this compound reacts with these groups to form a stable amide linkage, resulting in a surface densely coated with azide functionalities. Alkyne-modified biomolecules can then be passed over this surface and become covalently attached through a click reaction. smolecule.com This method is advantageous due to the high efficiency and specificity of the click reaction, which can be performed in aqueous buffers and is tolerant of a wide range of functional groups found in biological molecules. researchgate.netiris-biotech.de
Table 1: Immobilization Strategy using this compound
| Component | Role | Chemistry Involved |
|---|---|---|
| Solid Support | Matrix (e.g., Bead, Gel, Microarray slide) | Surface functionalized with reactive groups (e.g., -COOH, -NHS ester) |
| This compound | Bifunctional Linker | Methylamine group reacts with surface to form an amide bond |
| Alkyne-modified Biomolecule | Target for Immobilization | Alkyne group reacts with the linker's azide group |
| Reaction | Covalent Linkage | 1. Amide bond formation; 2. Azide-Alkyne Cycloaddition (Click Chemistry) |
Functional bio-interfaces are surfaces designed to interact with biological systems in a specific and controlled manner. These are critical for the development of biosensors, materials to guide cell culture, and medical implants. smolecule.comacs.org By immobilizing specific biomolecules, surfaces can be tailored to perform functions such as capturing specific cells or proteins, or promoting cell adhesion and growth. nih.gov
This compound is instrumental in creating these interfaces. For instance, in biosensor development, a capture antibody or DNA probe modified with an alkyne can be immobilized on a sensor chip surface that has been pre-functionalized with this compound. smolecule.com This creates a highly specific sensor surface capable of detecting its target analyte with high sensitivity. The short PEG spacer helps to reduce non-specific binding of other proteins from the sample matrix, thereby improving the signal-to-noise ratio of the sensor. nih.gov
Table 2: Applications in Functional Bio-Interface Creation
| Application | Role of this compound | Resulting Bio-Interface Function |
|---|---|---|
| Biosensors | Immobilizes alkyne-modified capture probes (e.g., antibodies, DNA) onto the sensor surface. smolecule.com | Creates a surface that can specifically bind to a target analyte for detection. |
| Cell Culture Studies | Covalently attaches alkyne-functionalized peptides or proteins (e.g., RGD peptides) to culture dishes. | Produces a surface that mimics the extracellular matrix to study cell adhesion, proliferation, and differentiation. |
| Affinity Chromatography | Links alkyne-modified ligands to chromatography beads or resins. smolecule.com | Generates a separation matrix for purifying specific proteins or biomolecules from a complex mixture. |
Attachment to Beads, Gels, and Microarrays
Integration into Modular Bioconjugation Platforms (e.g., PROTAC Linkers)
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules designed to selectively degrade target proteins within a cell. medchemexpress.commedchemexpress.com A PROTAC consists of three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. medchemexpress.com The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the spatial orientation of the two ligands.
This compound and its derivatives are used as components in the synthesis of these crucial linkers. medchemexpress.comtargetmol.commedchemexpress.com The modular nature of PROTAC synthesis often involves click chemistry to connect the different parts. broadpharm.com For example, a synthetic strategy could involve functionalizing the E3 ligase ligand with an alkyne group and the target protein ligand with a functional group that can react with an amine. This compound can then be used to bridge these two pieces. The amine end would react with the target protein ligand, and the azide end would then be "clicked" to the alkyne-modified E3 ligase ligand, completing the PROTAC assembly. This modular approach allows for the rapid synthesis of a library of PROTACs with different linkers to optimize for degradation efficiency. researchgate.net
Table 3: Role of this compound in PROTAC Synthesis
| PROTAC Component | Linker Building Block | Chemistry | Function |
|---|---|---|---|
| E3 Ligase Ligand | Often functionalized with an alkyne group | Azide-Alkyne Cycloaddition | Recruits the cellular machinery for protein degradation. |
| This compound | Serves as a heterobifunctional linker segment | Amide bond formation and Click Chemistry | Connects the two ligands with appropriate spacing and properties. medchemexpress.comtargetmol.com |
| Target Protein Ligand | Can be functionalized with a carboxylic acid or activated ester | Amide bond formation | Binds specifically to the protein targeted for degradation. |
Integration of Azido Peg1 Methylamine into Advanced Materials Science and Nanotechnology
Functionalization of Polymeric Systems
Azido-PEG1-methylamine is instrumental in the functionalization of polymeric systems, enabling the synthesis of well-defined PEGylated polymers and the creation of cross-linked networks with tailored properties. cymitquimica.comnih.gov
The process of PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules and surfaces, is a widely used strategy to enhance the solubility, stability, and biocompatibility of various materials. cymitquimica.commdpi.com this compound serves as a key reagent in this process, allowing for the creation of polymers with precisely controlled architectures. cymitquimica.com The methylamine (B109427) group can react with existing functional groups on a polymer backbone, such as carboxylic acids, to form stable amide linkages. dcchemicals.com Subsequently, the terminal azide (B81097) group is available for "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce other molecules or functionalities. smolecule.commedchemexpress.com This modular approach facilitates the construction of complex polymeric structures, including block copolymers and graft copolymers, with a high degree of control over their composition and topology. nih.govacs.org
For instance, linear polymers with pendant functional groups can be synthesized by coupling alkyne-telechelic PEGs with bifunctional azido (B1232118) compounds. acs.org This method allows for the incorporation of specific functionalities along the polymer chain, which can then be used for further modifications or to impart desired properties to the material. acs.org The ability to create such well-defined PEGylated polymers is crucial for applications in drug delivery, where the polymer architecture can influence drug loading, release kinetics, and in vivo performance. mdpi.com
Table 1: Examples of PEGylated Polymer Architectures Synthesized Using Azido-Functionalized PEG Derivatives
| Polymer Architecture | Synthesis Strategy | Key Features | Potential Applications |
| Block Copolymers | Sequential polymerization or coupling of pre-formed polymer blocks. | Combines distinct properties of different polymer blocks. | Drug delivery, nanocarriers, self-assembling materials. mdpi.com |
| Graft Copolymers | "Grafting-to" or "grafting-from" methods using functionalized backbones. | High density of functional groups, tunable properties. | Surface modification, biocompatible coatings, hydrogels. mdpi.com |
| Dendrimers | Stepwise growth from a central core. | Well-defined, highly branched structure with numerous end groups. | Drug delivery, gene therapy, catalysis. acs.org |
| Comb Polymers | Polymerization of macromonomers or post-polymerization modification. | Precise control over side-chain length and spacing. | Lubricants, surfactants, responsive materials. acs.org |
The dual functionality of this compound is particularly advantageous for the fabrication of cross-linked polymeric networks and hydrogels. cymitquimica.com Hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, have extensive applications in tissue engineering, drug delivery, and as scaffolds for cell culture. cellulosechemtechnol.rohokudai.ac.jp
The formation of these networks can be achieved through various "click" chemistry reactions involving the azide group of this compound. cellulosechemtechnol.ro For example, a hydrogel can be formed by reacting a polymer functionalized with this compound (via its methylamine group) with a cross-linking agent containing multiple alkyne groups. cellulosechemtechnol.ro The CuAAC reaction between the azide and alkyne groups leads to the formation of a stable, cross-linked network. cellulosechemtechnol.ro The efficiency and specificity of "click" chemistry allow for the rapid formation of hydrogels under mild conditions, which is particularly important when encapsulating sensitive biological materials like cells. researchgate.net
The properties of the resulting hydrogels, such as their swelling ratio, mechanical strength, and degradation rate, can be precisely tuned by controlling the concentration of the cross-linking agent and the molecular weight of the PEG chains. cellulosechemtechnol.ro For instance, hydrogels with higher cross-linking density generally exhibit lower swelling and higher mechanical stiffness. cellulosechemtechnol.ro This tunability is crucial for designing hydrogels that mimic the properties of specific tissues or provide controlled release of therapeutic agents. nih.gov
Table 2: Comparison of Hydrogel Cross-linking Chemistries
| Cross-linking Chemistry | Description | Advantages |
| Azide-Alkyne Cycloaddition (CuAAC) | Copper-catalyzed reaction between an azide and a terminal alkyne. cellulosechemtechnol.ro | High efficiency, bioorthogonality, mild reaction conditions. cellulosechemtechnol.ro |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free reaction between an azide and a strained alkyne (e.g., DBCO, BCN). medchemexpress.comresearchgate.net | Avoids cytotoxicity associated with copper catalysts, suitable for in vivo applications. researchgate.net |
| Diels-Alder Cycloaddition | Reaction between a diene and a dienophile. nih.gov | Catalyst-free, reversible under certain conditions. nih.gov |
| Thiol-Ene/Thiol-Yne Chemistry | Radical-mediated addition of a thiol to an alkene or alkyne. nih.gov | High reaction rates, can be initiated by light. nih.gov |
Synthesis of PEGylated Polymers with Defined Architectures
Surface Engineering and Coating Applications
The ability of this compound to modify surfaces is a cornerstone of its application in materials science, enabling the enhancement of biocompatibility and the development of "smart" materials. smolecule.commedchemexpress.comaxispharm.com
The biocompatibility of materials is a critical factor in many biomedical applications, as interactions with biological systems can lead to adverse reactions such as protein adsorption, platelet adhesion, and immune responses. ethz.chresearchgate.net Surface modification with PEG, a process known as PEGylation, is a well-established method to improve the biocompatibility of both inorganic and organic materials. mdpi.comuminho.pt this compound provides a versatile tool for achieving this surface modification. smolecule.com
The methylamine group of this compound can be used to anchor the molecule to a variety of surfaces. dcchemicals.com For example, it can react with carboxyl groups on the surface of a material to form a stable amide bond. dcchemicals.com Once anchored, the PEG chain extends from the surface, creating a hydrophilic and sterically hindered layer that repels proteins and cells, thereby reducing non-specific binding and improving biocompatibility. axispharm.comresearchgate.net
The terminal azide group remains available for further functionalization, allowing for the attachment of bioactive molecules such as peptides, antibodies, or growth factors. cymitquimica.com This dual functionality enables the creation of surfaces that are not only biocompatible but also bioactive, capable of promoting specific cellular responses or targeting specific cell types. ethz.ch
Table 3: Surface Modification Strategies Using this compound
| Surface Type | Anchoring Chemistry | Purpose of Modification |
| Inorganic (e.g., Gold, Silica) | Thiol-gold interaction, silanization followed by amidation. acs.org | Improve colloidal stability, reduce protein fouling, create biosensors. acs.org |
| Organic (e.g., Polymers, Membranes) | Amide bond formation with surface carboxyl groups. cymitquimica.com | Enhance biocompatibility, control cell adhesion, improve filtration performance. researchgate.net |
"Smart" surfaces and responsive materials are designed to change their properties in response to external stimuli such as pH, temperature, or light. researchgate.netsigmaaldrich.com this compound can be integrated into the design of such materials by providing a platform for attaching stimulus-responsive molecules. nih.gov
For example, a surface can be modified with this compound, and then a pH-sensitive polymer can be "clicked" onto the surface via the azide group. researchgate.net This would create a surface whose hydrophilicity or charge changes in response to variations in pH. researchgate.net Such responsive surfaces have potential applications in controlled drug delivery, where a change in the local environment (e.g., the acidic environment of a tumor) could trigger the release of a therapeutic agent. sigmaaldrich.com
Similarly, temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) can be attached to surfaces using this compound. sigmaaldrich.com Below its lower critical solution temperature (LCST), PNIPAM is hydrophilic, but above the LCST, it becomes hydrophobic. sigmaaldrich.com This property can be exploited to create surfaces that can switch between being cell-adhesive and cell-repellent by simply changing the temperature, which is useful for cell sheet engineering. sigmaaldrich.com
Modification of Inorganic and Organic Surfaces for Enhanced Biocompatibility
Fabrication of Hybrid Materials and Nanocomposites
The synthesis of hybrid materials and nanocomposites, which combine the properties of different classes of materials (e.g., organic polymers and inorganic nanoparticles), is a rapidly growing area of materials science. researchgate.netnih.gov this compound plays a crucial role in the fabrication of these materials by acting as a molecular bridge or linker between the different components. medchemexpress.com
For instance, inorganic nanoparticles, such as gold nanoparticles or quantum dots, can be functionalized with this compound. acs.org The methylamine group can bind to the nanoparticle surface, while the azide group provides a handle for attaching polymers or other organic molecules. acs.org This allows for the creation of hybrid materials where the unique optical or electronic properties of the nanoparticles are combined with the processability and biocompatibility of the polymer. acs.orgnih.gov
These hybrid materials and nanocomposites have a wide range of potential applications, including in diagnostics, imaging, and catalysis. nih.gov For example, magnetic nanoparticles coated with a PEG layer containing a targeting ligand attached via an azide-alkyne click reaction could be used for targeted magnetic resonance imaging (MRI) and drug delivery. uminho.ptnih.gov The PEG coating would provide biocompatibility and prolonged circulation time, while the targeting ligand would ensure accumulation at the desired site. uminho.pt The ability to precisely control the composition and structure of these hybrid materials at the molecular level is a key advantage offered by linkers like this compound. ethernet.edu.et
Functionalization of Nanoparticles (e.g., Gold Nanoparticles)
The surface modification of nanoparticles is critical for tailoring their physical properties and biological interactions. This compound serves as a versatile linker for this purpose, particularly in the functionalization of gold nanoparticles (AuNPs). rsc.orgchemrxiv.org The process leverages the unique reactivity of its terminal groups to impart new capabilities to the nanoparticle system.
The methylamine group can be used to anchor the molecule onto a surface. fu-berlin.de For instance, the primary amine can react with various functional groups, including carboxylic acids or activated NHS esters, that may be present on a nanoparticle's surface. fu-berlin.de Alternatively, in systems like N-heterocyclic carbene (NHC) stabilized AuNPs, the entire azido-PEGylated ligand can be introduced through a ligand exchange process, replacing initial capping agents like oleylamine (B85491) to create a stable, functional surface. rsc.orgchemrxiv.orgrsc.org
Once the this compound is attached, the nanoparticle surface becomes decorated with a layer of short PEG chains terminating in azide groups. aip.org This modification offers several distinct advantages:
Enhanced Stability: The PEG component of the linker increases the colloidal stability of the nanoparticles in various media, including complex biological environments. rsc.orgchemrxiv.orgrsc.org This PEGylation is known to reduce non-specific protein adsorption and prevent aggregation. fu-berlin.de Studies on azide-functionalized PEG-NHC@AuNPs have demonstrated exceptional stability across different pH levels and in the presence of thiols, outperforming nanoparticles made through other methods. rsc.orgrsc.org
Biocompatibility: PEG is a well-established biocompatible polymer, and its presence on the nanoparticle surface is crucial for many biomedical applications. rsc.orgfu-berlin.de
Post-Synthesis Modification: The terminal azide group provides a reactive handle for further, highly specific modifications via "click chemistry". rsc.org This allows for the covalent attachment of a wide array of molecules, such as targeting ligands, drugs, or fluorescent probes that contain a corresponding alkyne group. fu-berlin.dersc.org The high efficiency and bioorthogonality of click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), mean that these conjugations can be performed under mild conditions without disrupting the nanoparticle's structure or stability. rsc.orgrsc.org This two-step functionalization strategy allows for the creation of a versatile and addressable nanoparticle platform for applications in diagnostics and sensing. chemrxiv.orgrsc.org
| Feature | Research Finding | Significance | Source Index |
|---|---|---|---|
| Synthesis Method | A top-down approach using ligand exchange on oleylamine-protected AuNPs with azide-terminal PEGylated NHC ligands. | Produces highly stable and monodispersed AuNPs compared to bottom-up approaches. rsc.orgchemrxiv.orgrsc.org | rsc.orgchemrxiv.orgrsc.org |
| Colloidal Stability | Functionalized AuNPs show no significant aggregation over extended periods in various biologically relevant media and harsh conditions. chemrxiv.orgrsc.org | Crucial for reliability in biomedical sensing and diagnostic applications. rsc.orgrsc.org | rsc.orgchemrxiv.orgrsc.org |
| Surface Reactivity | The terminal azide group allows for robust and versatile post-synthesis conjugation via CuAAC and SPAAC click chemistry. rsc.org | Enables the creation of a multifunctional platform by attaching various biomolecules or probes. fu-berlin.dersc.org | fu-berlin.dersc.org |
| Ligand Structure | The use of N-heterocyclic carbene (NHC) ligands provides a strong binding affinity to the AuNP surface, enhancing overall stability. rsc.orgchemrxiv.org | The strong Au-NHC bond prevents ligand detachment, ensuring the integrity of the functional coating. rsc.orgchemrxiv.org | rsc.orgchemrxiv.org |
Incorporation into Self-Assembled Supramolecular Structures
Supramolecular chemistry involves the spontaneous organization of molecules into ordered, large-scale structures through non-covalent interactions. mdpi.comnumberanalytics.com These interactions, which include hydrogen bonding, metal coordination, electrostatic forces, and π-π stacking, are the driving forces behind the formation of these complex assemblies. mdpi.comnumberanalytics.comresearchgate.net this compound is well-suited for incorporation into such systems, as its functional groups can readily participate in the necessary non-covalent bonding.
The self-assembly process allows for the bottom-up fabrication of novel materials with precisely controlled architectures. numberanalytics.com The integration of a molecule like this compound can introduce specific functionalities and structural motifs into the final supramolecular polymer or network.
Key interactions involving this compound include:
Metal-Ligand Coordination: The azide group is a versatile ligand in coordination chemistry. mdpi.comchalmers.se It can bind to metal ions in several different modes, including terminal (binding to a single metal ion) or bridging (linking two or more metal centers). chalmers.semdpi.com This capability allows this compound to act as a building block in the self-assembly of coordination polymers or metal-organic frameworks (MOFs). mdpi.comacs.org In such structures, the azide would coordinate with a metal ion, while the methylamine end could be used to link to other organic components or provide a point of attachment to a surface.
Hydrogen Bonding: The methylamine group (-NHCH₃) and the ether oxygens within the PEG linker are capable of forming hydrogen bonds. fu-berlin.denih.gov These directional interactions are fundamental to many self-assembly processes, including the formation of peptide nanostructures and polymer networks. fu-berlin.denih.gov The amine can act as a hydrogen bond donor, while the PEG oxygens can act as acceptors, facilitating the organization of molecules into defined patterns.
The dual functionality of this compound allows it to act as a "heterobifunctional" linker in a supramolecular context. For example, the azide could participate in forming a metal-organic structure, while the amine group remains available on the exterior of the assembly for further reactions, such as attaching bioactive molecules. This strategy is central to creating functional materials where the bulk structure and surface properties can be independently controlled.
| Functional Group | Type of Non-Covalent Interaction | Role in Supramolecular Structure Formation | Source Index |
|---|---|---|---|
| Azide (-N₃) | Metal-Ligand Coordination | Acts as a terminal or bridging ligand to coordinate with metal ions, forming coordination polymers and metal-organic frameworks. mdpi.comchalmers.seacs.org | mdpi.comchalmers.seacs.org |
| Methylamine (-NHCH₃) | Hydrogen Bonding, Electrostatic Interactions | Acts as a hydrogen bond donor and participates in polar interactions to guide molecular arrangement and stabilize the assembly. mdpi.comnih.gov | mdpi.comnih.gov |
| PEG Linker (-OCH₂CH₂O-) | Hydrogen Bonding, van der Waals forces | Ether oxygens act as hydrogen bond acceptors. The flexible chain contributes to packing and stability through van der Waals forces. fu-berlin.de | fu-berlin.de |
Analytical and Characterization Methodologies for Azido Peg1 Methylamine and Its Research Conjugates
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the analysis of Azido-PEG1-methylamine, providing detailed information about its molecular structure and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. hyphadiscovery.comwiley.com Both ¹H and ¹³C NMR are utilized to confirm the covalent structure of the molecule.
In ¹H NMR spectroscopy, the chemical shifts and signal integrations of the protons provide a detailed map of the molecule. For the PEG backbone, characteristic signals are expected for the ethylene (B1197577) glycol repeating units. The protons adjacent to the azide (B81097) group and the methylamine (B109427) group will exhibit distinct chemical shifts. For instance, the protons on the carbon alpha to the azide group (–CH₂–N₃) would appear at a specific chemical shift, while the methyl protons of the methylamine group (–NH–CH₃) would also have a characteristic signal. hyphadiscovery.comlibretexts.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between different parts of the molecule, confirming the linkage of the azido (B1232118) and methylamine functionalities to the PEG spacer. hyphadiscovery.comlibretexts.org
Table 1: Representative NMR Data for PEG-based Structures
| Nucleus | Functional Group Context | Typical Chemical Shift (ppm) | Notes |
| ¹H | PEG backbone (–O–CH₂–CH₂–O–) | ~3.6 | A prominent singlet or multiplet, depending on the specific structure and solvent. |
| Methylene adjacent to azide (–CH₂–N₃) | ~3.4 | Shifted downfield due to the electron-withdrawing nature of the azide group. | |
| Methyl of methylamine (–NH–CH₃) | ~2.3-2.5 | A singlet or doublet depending on coupling with the amine proton. | |
| ¹³C | PEG backbone (–O–CH₂–CH₂–O–) | ~70 | Characteristic signal for the repeating ethylene glycol units. |
| Carbon adjacent to azide (–CH₂–N₃) | ~50.6 | A key indicator for the presence of the azide-terminated PEG chain. researchgate.net | |
| Methyl carbon of methylamine (–CH₃) | Varies | Dependent on the specific molecular environment. |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific instrumentation used.
Mass Spectrometry for Product Confirmation
Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and its conjugates. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. The measured mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of this compound (C₅H₁₂N₄O), which is approximately 144.18 g/mol . smolecule.com This confirmation is crucial to verify that the correct molecule has been synthesized. For larger conjugates, such as those formed by click chemistry or amide bond formation, mass spectrometry can confirm the successful addition of the desired molecule by the corresponding increase in molecular weight. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Azide Group Detection
Infrared (IR) spectroscopy is particularly useful for identifying the presence of the azide (–N₃) functional group. The azide group exhibits a strong and characteristic antisymmetric stretching vibration in a relatively clear region of the IR spectrum, typically around 2100 cm⁻¹. researchgate.netnih.gov The detection of this peak provides strong evidence for the successful incorporation of the azide group into the PEG structure. chemicalpapers.com The position of this absorption band can also be sensitive to the local environment of the azide group. nih.govosti.gov Additionally, the N-H stretching vibrations of the methylamine group can be observed in the region of 3200-3600 cm⁻¹, and C-N stretching vibrations can be seen between 1020-1220 cm⁻¹. docbrown.info
Table 2: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Azide (–N₃) | Antisymmetric Stretch | ~2100 nih.gov |
| Amine (N–H) | Stretch | 3200–3600 |
| Alkane (C–H) | Stretch | 2850–3000 |
| Ether (C–O–C) | Stretch | 1050–1150 |
| Amine (C–N) | Stretch | 1020–1220 docbrown.info |
Chromatographic Separation and Purity Assessment Methods (e.g., HPLC, RP-HPLC)
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) are essential techniques for assessing the purity of this compound and for monitoring the progress of conjugation reactions. patsnap.com These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. semanticscholar.org
For purity assessment, a sample of this compound is injected into the HPLC system, and the resulting chromatogram should ideally show a single, sharp peak, indicating a high degree of purity. researchgate.net The presence of additional peaks would suggest the presence of impurities, such as starting materials or by-products from the synthesis. By using a detector like a UV-Vis or diode-array detector (DAD), the purity of the main peak can be further assessed. chromatographyonline.com
In the context of conjugation reactions, HPLC is invaluable for monitoring the consumption of the starting materials (this compound and the molecule to be conjugated) and the formation of the desired product. rsc.org The retention times of the starting materials and the product will differ, allowing for their separation and quantification. semanticscholar.org This enables researchers to optimize reaction conditions and to purify the final conjugate.
Advanced Imaging Techniques for Characterizing Functionalized Materials
Once this compound is conjugated to larger structures or materials, such as nanoparticles, surfaces, or biomolecules for imaging purposes, advanced imaging techniques can be employed to characterize the resulting functionalized material. smolecule.com For instance, if this compound is used to link a fluorescent dye to a specific target, fluorescence microscopy can be used to visualize the location and distribution of the dye, providing indirect evidence of the successful conjugation and targeting.
Quantitative Analysis of Conjugation Efficiency
Determining the efficiency of a conjugation reaction is critical for many applications. Several methods can be used to quantify the extent to which this compound has been attached to a target molecule or surface.
One common approach involves using spectroscopic methods. For example, if the target molecule has a unique UV-Vis absorbance, the change in the absorbance spectrum after conjugation can be used to quantify the degree of modification. Similarly, if a fluorescent tag is used, the fluorescence intensity can be correlated with the amount of conjugated material.
For conjugations involving biomolecules like proteins, techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) can provide a qualitative assessment of conjugation. patsnap.com The conjugated protein will have a higher molecular weight and will migrate more slowly through the gel compared to the unconjugated protein. google.com
Quantitative amino acid analysis can also be employed to determine the ratio of a specific amino acid in a protein to the conjugated linker. Furthermore, for reactions involving radiolabeled molecules, the specific activity of the final product can be used to calculate the conjugation efficiency. nih.govrsc.org
Future Directions and Emerging Research Avenues for Azido Peg1 Methylamine
Development of Novel Catalytic Systems for Azido-PEG1-methylamine Reactions
The primary reaction involving the azide (B81097) group of this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov Future research will likely focus on developing more efficient and biocompatible catalytic systems to broaden the scope of its applications.
Current research in CuAAC catalysis is exploring several promising avenues:
Advanced Copper Catalysts: While traditional copper(I) catalysts are effective, their toxicity can be a limitation in biological systems. cellulosechemtechnol.ro The development of new copper complexes with stabilizing ligands is a key area of research. These ligands can enhance catalytic activity and reduce copper-mediated side reactions, such as the oxidation of sensitive amino acid residues. nih.gov
Catalyst-Free Click Chemistry: To circumvent the issue of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative. nih.govmedchemexpress.com This approach utilizes strained cyclooctynes that react with azides without the need for a metal catalyst. nih.gov Future work may involve designing novel strained alkynes that exhibit even faster reaction kinetics with azide-terminated molecules like this compound.
Ruthenium-Based Catalysis: Ruthenium catalysts offer an alternative to copper for azide-alkyne cycloadditions, leading to the formation of 1,5-disubstituted triazoles instead of the 1,4-isomer typically produced in CuAAC. nih.gov This provides an orthogonal approach for creating different molecular architectures.
Microwave and Flow Chemistry: The use of microwave irradiation and continuous flow chemistry setups can significantly accelerate reaction times and improve yields in CuAAC reactions. cellulosechemtechnol.ro These technologies offer a path towards more efficient and scalable synthesis of molecules derived from this compound.
A comparison of different catalytic approaches is presented in Table 1.
| Catalytic System | Key Features | Advantages | Challenges |
| Copper(I) Catalysis (CuAAC) | Forms 1,4-disubstituted triazoles. nih.gov | High yields, simple reaction conditions. | Potential copper toxicity in biological systems. cellulosechemtechnol.ro |
| Strain-Promoted (SPAAC) | Catalyst-free reaction with strained alkynes. medchemexpress.com | Eliminates copper toxicity, suitable for in vivo applications. | Requires synthesis of specialized strained alkynes. |
| Ruthenium Catalysis (RuAAC) | Forms 1,5-disubstituted triazoles. nih.gov | Orthogonal to CuAAC, provides different isomers. | Catalyst can be expensive and require specific conditions. |
Expanded Applications in Synthetic Biology and Advanced Bio-orthogonal Systems
The bioorthogonal nature of the azide group makes this compound a prime candidate for applications in synthetic biology, where chemical reactions must proceed in complex biological environments without interfering with native processes. nih.gov
Future research in this area is expected to focus on:
Site-Specific Bioconjugation: The ability to attach molecules to specific sites on proteins, nucleic acids, and other biomolecules is crucial for understanding and engineering biological systems. nih.gov this compound can be used to install a "handle" for subsequent modification via click chemistry, enabling the creation of precisely defined bioconjugates. frontiersin.org
Construction of Artificial Cellular Scaffolds: The bifunctionality of this compound allows it to act as a molecular bridge, connecting different biological components. This could be exploited to build artificial cellular scaffolds or to organize enzymes in synthetic metabolic pathways.
Hydrogel Formation: PEG-based linkers are instrumental in the formation of hydrogels, which are used as scaffolds for tissue engineering and in drug delivery systems. cellulosechemtechnol.romdpi.com The dual reactivity of this compound can be used to create well-defined and functionalized hydrogel networks.
Advanced Bio-orthogonal Ligation: The development of new bioorthogonal reactions beyond the Staudinger ligation and azide-alkyne cycloadditions will further expand the toolkit available to synthetic biologists. rsc.orgacs.orgnih.gov this compound is well-suited to be a component in these next-generation ligation strategies.
Integration with Machine Learning and Artificial Intelligence for Reaction Design and Optimization
The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical synthesis and drug discovery. chemcopilot.commi-6.co.jp For a molecule like this compound, which is often used as a linker in complex molecules like proteolysis-targeting chimeras (PROTACs), AI can be a powerful tool. medchemexpress.com
Emerging applications of AI in this context include:
PROTAC Linker Design: The linker in a PROTAC plays a critical role in its efficacy. nih.gov AI models are being developed to design and optimize PROTAC linkers by predicting their physicochemical properties and their ability to facilitate the desired protein-protein interactions. mdpi.commdpi.comopenreview.netresearchgate.net this compound represents a fundamental building block that can be incorporated into these AI-driven design processes.
Reaction Condition Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation. nih.gov This can accelerate the development of efficient synthetic routes for molecules incorporating this compound.
Predicting Reactivity: AI can be used to predict the reactivity of different functional groups in a molecule, helping chemists to design more selective and higher-yielding reactions. mi-6.co.jpquantumzeitgeist.com This is particularly useful for a bifunctional molecule like this compound, where selective reaction at either the azide or the amine group is often desired.
| AI Tool | Approach | Application in Linker Design |
| DeLinker | Graph-based deep generative model. nih.gov | Generates or replaces linkers between two molecular fragments. |
| ProLinker-Generator | GPT-based model with transfer and reinforcement learning. mdpi.comresearchgate.net | Generates novel and effective PROTAC linkers with optimized properties. |
| Link-INVENT | RNN-based method with reinforcement learning. openreview.net | Performs multi-parameter optimization for linker design. |
| ShapeLinker | Reinforcement learning with attention-based point cloud alignment. openreview.net | Generates linkers that satisfy both 2D and 3D structural requirements. |
Exploration in Complex Modular Assembly of Supramolecular and Biological Systems
The concept of modular assembly, where well-defined building blocks are connected to create larger, functional systems, is a powerful paradigm in both chemistry and biology. oup.com The distinct and orthogonal reactivity of the azide and amine groups makes this compound an ideal linker for such modular approaches.
Future research is likely to leverage this property for:
Supramolecular Self-Assembly: The precise geometry and defined reactivity of this compound can be used to direct the self-assembly of small molecules into complex supramolecular structures with novel functions. nih.govuniv-rennes.frjyu.figrc.org
Modular Protein Engineering: By using this compound to connect different protein domains, it is possible to create novel fusion proteins with tailored functions. biorxiv.org This approach offers greater flexibility than traditional genetic fusion methods. For instance, elastin-like polypeptides (ELPs) have been used as modular linkers in single-molecule force spectroscopy, demonstrating the utility of well-defined linkers in constructing complex protein systems. lmu.de
Construction of Nanoparticle Assemblies: The linker can be used to attach different types of nanoparticles together or to functionalize their surfaces with biomolecules, leading to the creation of advanced materials for diagnostics and therapeutics. acs.org
Sustainable Synthesis Approaches and Green Chemistry Principles for Production and Application
As the demand for specialty chemicals like this compound grows, there is an increasing need for sustainable and environmentally friendly methods for their production and use. nih.gov Green chemistry principles provide a framework for achieving this.
Key areas for future research in the sustainable use of this compound include:
Greener Synthesis Routes: The development of synthetic pathways that utilize renewable starting materials, reduce the number of steps, and minimize waste is a major goal. nih.gov For example, exploring enzymatic methods or using more benign reagents for the introduction of the azide and amine functionalities could significantly improve the sustainability of its synthesis.
Use of Greener Solvents: Many chemical reactions are performed in volatile organic solvents that are harmful to the environment. Research into using greener solvents, such as water, supercritical CO2, or biodegradable solvents like PEG itself, for reactions involving this compound is a promising direction. nih.gov
Catalyst Recovery and Reuse: For catalytic reactions like CuAAC, developing methods to recover and reuse the catalyst is crucial for reducing waste and cost. nih.gov This can be achieved by using heterogeneous catalysts or by designing ligands that facilitate catalyst separation.
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and auxiliary reagents. researchgate.net
Q & A
Basic: What are the standard protocols for synthesizing Azido-PEG1-methylamine, and how can purity be verified?
Answer:
this compound is typically synthesized via a one-step reaction involving azide-functionalized precursors and methylamine derivatives. For example, a common route involves reacting 3-azidopropylamine with PEGylated reagents under controlled conditions (e.g., 14 hours at room temperature, followed by heating to 90°C) . Post-synthesis, purification is achieved using column chromatography or dialysis. Purity is validated via analytical techniques such as NMR spectroscopy (to confirm structural integrity) and mass spectrometry (MS) (to verify molecular weight). Thin-layer chromatography (TLC) can also monitor reaction progress. Ensure all new compounds are characterized with full spectral data and elemental analysis, as required for publication in peer-reviewed journals .
Advanced: How can reaction conditions be optimized to minimize side products during synthesis?
Answer:
Optimization involves adjusting solvent polarity, reaction temperature, and stoichiometry. For instance, using polar aprotic solvents (e.g., DMF or DMSO) enhances azide-alkyne cycloaddition efficiency. Kinetic studies via HPLC or GC-MS help identify side products like unreacted azides or PEG degradation byproducts. Implementing DoE (Design of Experiments) methodologies allows systematic variation of parameters (e.g., pH, catalyst concentration) to maximize yield . Advanced characterization tools, such as FT-IR for tracking functional groups, ensure reaction completeness.
Basic: What safety precautions are essential when handling this compound?
Answer:
this compound is classified as acute toxicity (Category 4, H302) and causes skin/eye irritation (H315, H319). Mandatory precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335) .
- Storage : Store at -20°C in airtight, light-resistant containers to prevent decomposition .
- Spill Management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .
Advanced: How should researchers manage accidental exposure or spills during experiments?
Answer:
For skin contact , rinse immediately with water for 15 minutes and remove contaminated clothing . Eye exposure requires flushing with saline solution for 20 minutes, followed by medical evaluation. In case of inhalation , move the individual to fresh air and administer oxygen if necessary. Document all incidents and review protocols to prevent recurrence. Post-exposure, analyze the spill’s chemical composition using LC-MS to assess contamination risks .
Basic: What analytical techniques confirm the structural integrity of this compound?
Answer:
- 1H/13C NMR : Peaks at δ 3.6–3.8 ppm confirm PEG methylene protons, while azide (-N3) signals appear near δ 1.6–2.0 ppm .
- Mass Spectrometry : ESI-MS or MALDI-TOF validates the molecular ion peak (e.g., m/z 159.14 for the core structure) .
- FT-IR : Azide stretches at ~2100 cm⁻¹ and amine (-NH2) bands at 3300–3500 cm⁻¹ .
Advanced: How can researchers resolve discrepancies in conjugation efficiency data?
Answer:
Discrepancies often arise from variable reaction kinetics or impurities. Use control experiments (e.g., omitting catalysts) to identify nonspecific binding. Quantify unreacted azides via UV-Vis spectroscopy (azides absorb at ~260 nm) or HPLC with a PEG-specific column. Statistical tools like ANOVA or t-tests assess significance. Cross-validate results with orthogonal methods, such as fluorescence labeling or SDS-PAGE for protein conjugates .
Basic: What are the primary applications of this compound in bioconjugation?
Answer:
The compound’s azide (-N3) and amine (-NH2) groups enable dual functionalization. Key uses include:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling biomolecules .
- Protein Modification : Conjugation with NHS esters or carboxylates via amine-reactive chemistry .
- Drug Delivery : PEG spacers enhance solubility and reduce immunogenicity in nanocarrier systems .
Advanced: How to design in vivo studies using this compound while ensuring biocompatibility?
Answer:
Prioritize PEG’s biocompatibility by selecting low-molecular-weight variants (e.g., PEG1) to minimize renal clearance. Validate in vivo stability via pharmacokinetic studies (e.g., blood half-life using radiolabeled analogs). Monitor toxicity through histopathology and serum biomarkers (ALT, AST). Use fluorescence imaging or PET tracers to track biodistribution. Ensure compliance with ethical guidelines for animal studies .
Basic: What storage conditions maximize this compound stability?
Answer:
Store at -20°C in desiccated, amber vials to prevent hydrolysis and photodegradation. Avoid repeated freeze-thaw cycles by aliquoting. Confirm stability via periodic TLC or NMR checks .
Advanced: How to integrate this compound into multi-step syntheses for complex biomaterials?
Answer:
Use orthogonal protection strategies . For example, protect the amine group with Boc (tert-butoxycarbonyl) while reacting the azide with DBCO-modified substrates. Deprotect the amine under acidic conditions (e.g., TFA) for subsequent reactions. Characterize intermediate products using SEC (Size Exclusion Chromatography) and DLS (Dynamic Light Scattering) to monitor aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
